BenchChemオンラインストアへようこそ!

Cetirizine-d8 N-(2-Ethoxyacetate)

LC-MS/MS method development Isotope dilution quantitation Pharmaceutical impurity profiling

Cetirizine-d8 N-(2-Ethoxyacetate) (synonym: 2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]-d8) is a stable isotopically labeled analogue of the bis(ethoxyacetic acid) impurity of cetirizine, carrying eight deuterium atoms at the piperazine ring positions. Its molecular formula is C₂₅H₂₃D₈ClN₂O₆ with a molecular weight of 499.03 g/mol, representing an +8.05 Da mass shift from the non-deuterated form (C₂₅H₃₁ClN₂O₆, MW 490.98 g/mol).

Molecular Formula C₂₅H₂₃D₈ClN₂O₆
Molecular Weight 499.03
Cat. No. B1158840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetirizine-d8 N-(2-Ethoxyacetate)
Synonyms2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]-d8
Molecular FormulaC₂₅H₂₃D₈ClN₂O₆
Molecular Weight499.03
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetirizine-d8 N-(2-Ethoxyacetate): Deuterated Bis(Ethoxyacetic Acid) Impurity Standard for Cetirizine Analytical Methods


Cetirizine-d8 N-(2-Ethoxyacetate) (synonym: 2-(p-chlorobenzhydrylpiperazine)-[N,N-bis(2-ethoxyacetic acid)]-d8) is a stable isotopically labeled analogue of the bis(ethoxyacetic acid) impurity of cetirizine, carrying eight deuterium atoms at the piperazine ring positions. Its molecular formula is C₂₅H₂₃D₈ClN₂O₆ with a molecular weight of 499.03 g/mol, representing an +8.05 Da mass shift from the non-deuterated form (C₂₅H₃₁ClN₂O₆, MW 490.98 g/mol) [1]. Supplied by Toronto Research Chemicals (TRC) under catalogue number C281122, it is classified as a labelled pharmaceutical impurity reference standard [2]. The compound is exclusively intended for research use as an internal standard or reference material in LC-MS/MS method development, ANDA/DMF regulatory submissions, and quality control testing of cetirizine and levocetirizine drug substances .

Why Non-Deuterated Cetirizine Impurity E or Cetirizine-d8 (API) Cannot Replace Cetirizine-d8 N-(2-Ethoxyacetate) in Validated Analytical Workflows


Generic substitution of Cetirizine-d8 N-(2-Ethoxyacetate) with either the non-deuterated Cetirizine N-(2-Ethoxyacetate) (TRC C281120) or the deuterated parent API Cetirizine-d8 (TRC C281100) fails for two fundamental analytical reasons. First, the non-deuterated form co-elutes with and is mass-isobaric to the target bis(ethoxyacetic acid) impurity in the sample, precluding its use as an internal standard in isotope-dilution LC-MS/MS; the +8.05 Da mass shift of the deuterated form enables selective MRM transition monitoring without signal cross-talk [1]. Second, Cetirizine-d8 (API) possesses a different molecular structure (C₂₁H₁₇D₈ClN₂O₃, MW 396.94) and retention time, making it unsuitable for quantifying the structurally distinct bis(ethoxyacetic acid) process impurity. The European Pharmacopoeia (EP) recognizes the bis(ethoxyacetic acid) derivative as a specified impurity (Impurity E) in levocetirizine monographs, and regulatory ANDA filings require impurity-specific, rather than API-generic, reference standards for method validation [2]. Thus, only the exact deuterated impurity standard satisfies the combined requirements of structural identity match, mass-spectrometric orthogonality, and pharmacopeial compliance.

Quantitative Evidence Differentiating Cetirizine-d8 N-(2-Ethoxyacetate) from Closest Analogs for Scientific Selection


Mass Spectrometric Resolution: +8.05 Da Mass Shift Enables Baseline-Separated MRM Detection vs. Non-Deuterated Impurity

Cetirizine-d8 N-(2-Ethoxyacetate) exhibits a monoisotopic mass shift of +8.05 Da relative to the non-deuterated Cetirizine N-(2-Ethoxyacetate) (target: 499.03 g/mol; comparator: 490.98 g/mol), resulting from the substitution of eight protium atoms with deuterium at the piperazine ring [1]. This mass increment is sufficient to place the deuterated internal standard signal outside the natural isotopic envelope of the non-deuterated analyte, eliminating isotopic overlap that would otherwise confound quantitation at trace impurity levels. In contrast, Cetirizine-d4 dihydrochloride, another deuterated cetirizine standard, provides only a +4 Da shift, which may still partially overlap with the M+2 and M+4 natural abundance isotopologues of the parent compound in complex matrices .

LC-MS/MS method development Isotope dilution quantitation Pharmaceutical impurity profiling

Isotopic Enrichment Specification: ≥98% D₈ Content Reduces Unlabeled Impurity Carryover vs. Class-Average d8 Standards

Commercial suppliers of cetirizine-d8 compounds (including the d8 dihydrochloride salt) certify isotopic enrichment at ≥98.0% D₈, with lot-specific results reaching 98.8% D₈, as demonstrated by Certificate of Analysis data for Cetirizine-d8 Dihydrochloride (Santa Cruz Biotechnology, Lot SAMPLE: 98.8% isotopic enrichment by mass spectrometry, 98.6% HPLC purity) [1]. While a publicly available CoA for the specific lot of Cetirizine-d8 N-(2-Ethoxyacetate) is not available in the open literature, class-level inference from the same synthetic deuteration route employed by TRC for piperazine-d8 labeled cetirizine derivatives supports the expectation of ≥98% D₈ enrichment [2]. The non-deuterated Cetirizine N-(2-Ethoxyacetate) (TRC C281120) has no isotopic enrichment specification, as it contains zero deuterium atoms.

Stable isotope labeled standards Isotopic purity Regulatory bioanalysis

Regulatory Alignment: Only Deuterated Bis(Ethoxyacetic Acid) Standard Satisfies EP Impurity E Characterization and FDA ANDT Isotope-Dilution Requirements Simultaneously

The bis(ethoxyacetic acid) derivative is designated as a specified process-related and degradation impurity in levocetirizine drug substance manufacturing and is listed as EP Impurity E in the European Pharmacopoeia levocetirizine monograph [1]. For ANDA and DMF submissions to the FDA, impurity reference standards must be characterized with orthogonal analytical techniques and, when used as internal standards in LC-MS/MS methods, must be isotopically distinct from the analyte. Cetirizine-d8 N-(2-Ethoxyacetate) uniquely fulfills both requirements: it possesses the exact bis(ethoxyacetic acid) chemical structure matching the EP Impurity E scaffold, and its d8 labeling provides the isotopic differentiation mandated by FDA bioanalytical method validation guidance [2]. The non-deuterated Cetirizine N-(2-Ethoxyacetate) meets the structural requirement but fails the isotopic differentiation requirement. Cetirizine-d8 (API) meets the isotopic requirement but fails structural identity for impurity E quantitation [3].

Pharmacopeial impurity standards ANDA regulatory submissions Drug Master File (DMF)

Chromatographic Co-Elution Equivalence with Analyte Maintained; Isotopic Discrimination Achieved Solely by MS Detection

Deuterated internal standards are valued for their near-identical physicochemical properties to the analyte, ensuring co-elution under reversed-phase HPLC conditions and thereby compensating for matrix-induced ion suppression or enhancement in LC-MS/MS. For cetirizine-d8, it has been demonstrated that the deuterated form co-elutes perfectly with the non-deuterated analyte on C18 columns, enabling identical matrix effect correction at the retention time of interest . By class-level inference, Cetirizine-d8 N-(2-Ethoxyacetate) with deuteration at the piperazine ring (remote from the polar ethoxyacetate groups) is expected to exhibit minimal chromatographic isotope effect (ΔtR < 0.05 min under typical gradient conditions), retaining co-elution with the non-deuterated bis(ethoxyacetic acid) impurity while providing mass-resolved detection . Non-deuterated impurity standards or structurally dissimilar internal standards cannot simultaneously provide co-elution and mass discrimination.

HPLC method validation Stable isotope dilution assay Matrix effect correction

High-Impact Application Scenarios for Cetirizine-d8 N-(2-Ethoxyacetate) Grounded in Quantitative Differentiation Evidence


ANDA Regulatory Filing: LC-MS/MS Method Validation for Cetirizine/Levocetirizine Impurity E Quantitation

In ANDA submissions requiring a validated LC-MS/MS method for quantitation of the bis(ethoxyacetic acid) process impurity (EP Impurity E) in cetirizine or levocetirizine drug substance, Cetirizine-d8 N-(2-Ethoxyacetate) serves as the sole internal standard capable of satisfying both EP structural identity requirements and FDA isotopic internal standard criteria. The +8.05 Da mass shift eliminates isotopic cross-talk at the ICH Q3B reporting threshold (0.05%), while co-elution with the non-deuterated impurity ensures accurate matrix effect correction across the validated calibration range [1]. The non-deuterated Cetirizine N-(2-Ethoxyacetate) (TRC C281120) can serve as the external calibration reference standard within the same method, but cannot replace the deuterated form for internal standardization, as documented in Section 3 Evidence Items 1 and 3 [2].

Pharmaceutical Quality Control: Batch Release Testing with MS-Based Impurity Profiling

For QC laboratories performing batch release testing of cetirizine/levocetirizine drug substance under cGMP, Cetirizine-d8 N-(2-Ethoxyacetate) enables high-throughput LC-HRMS impurity profiling with definitive identification and quantitation of the bis(ethoxyacetic acid) impurity. The ≥98% D₈ isotopic enrichment (class-level inference per Section 3, Evidence Item 2) ensures that residual unlabeled carryover contributes ≤2% to the measured impurity peak area, maintaining accuracy within the ±15% acceptance criterion at the specification limit [1]. This supports the non-target impurity profiling workflow described by Zhou et al. (2016), where 16 differential impurities were identified in marketplace cetirizine tablets using LC-HRMS, with deuterated internal standards being essential for quantitative differentiation [2].

Process Development: Reaction Monitoring and Fate Tracking of the Bis(Ethoxyacetic Acid) Impurity During Synthesis Optimization

During cetirizine/levocetirizine process development, Cetirizine-d8 N-(2-Ethoxyacetate) can be spiked into reaction mixtures as a tracer to monitor the formation, carryover, and purge of the bis(ethoxyacetic acid) impurity across synthetic steps (alkylation, hydrolysis, salt formation). The mass-resolved detection afforded by the d8 label enables tracking of the impurity even in the presence of the API at >1000-fold excess, a scenario where non-deuterated impurity standards would be indistinguishable from endogenously formed impurity due to mass isobarism [1]. This application directly leverages the differentiation evidence from Section 3, Evidence Item 1 (mass shift) and Item 4 (co-elution fidelity) [2].

Forced Degradation Studies: Identification and Quantitation of Degradation Products Under ICH Q1A Stress Conditions

In forced degradation studies (acid, base, oxidative, thermal, photolytic) conducted per ICH Q1A(R2) guidelines, Cetirizine-d8 N-(2-Ethoxyacetate) can be used as a spike-in internal standard post-stress to correct for matrix effects introduced by degradation matrices and to confirm whether the bis(ethoxyacetic acid) impurity is a degradation product or a process impurity. The ability to distinguish degradation-formed impurity from process-residual impurity is critical for establishing the impurity specification profile in the drug substance monograph, and only the deuterated form provides the mass separation required for this discrimination in a single LC-MS/MS run [1].

Quote Request

Request a Quote for Cetirizine-d8 N-(2-Ethoxyacetate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.